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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the psychotomimetic side effects associated

with the novel AMPA receptor potentiator Tak-653 and the established NMDA receptor

antagonist ketamine. The following sections present quantitative data from preclinical and

clinical studies, detail the experimental methodologies employed, and illustrate the distinct

signaling pathways of these compounds.

Quantitative Comparison of Psychotomimetic and
Related Effects
The following table summarizes the key quantitative findings from studies assessing the

psychotomimetic and related central nervous system (CNS) effects of Tak-653 and ketamine.
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Parameter Tak-653 Ketamine Study Type Key Findings

Psychotomimetic

Symptoms

(Human)

No significant

induction of

euphoria or other

undesired

pharmacological

effects reported.

[1]

Induces dose-

dependent

psychotomimetic

effects, including

dissociation,

hallucinations,

and paranoia.[2]

[3][4][5][6][7]

Clinical Trials

(Healthy

Volunteers &

Patients)

Tak-653 did not

produce

subjective drug

effects typically

associated with

psychotomimetic

compounds at

doses of 0.5 mg

and 6 mg.[8]

Ketamine

consistently

produces

psychotomimetic

and dissociative

symptoms, which

are a primary

limitation of its

use.[2][9][10][11]

Hyperlocomotion

(Rat)

Did not induce a

hyperlocomotor

response.[12]

Induces a

hyperlocomotor

response,

considered a

behavioral index

of

psychotomimetic

side effects.[12]

Preclinical (Rat

Model)

This preclinical

model suggests

a lower potential

for

psychotomimetic

effects with Tak-

653 compared to

ketamine.[12]

Subjective Drug

Effects (B-

VAS/BL-VAS)

No significant

effect at 0.5 mg

and 6 mg doses.

[1][8]

Not directly

compared in the

same study

using these

scales. However,

ketamine is

known to

produce

significant

Clinical Trial

(Healthy

Volunteers)

The Bond and

Lader Visual

Analogue Scales

(B-VAS) and

Bowdle Visual

Analogue Scales

(BL-VAS) did not

show significant

subjective drug
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subjective

effects.

effects for Tak-

653.[1][8]

Cortical

Excitability

(TMS)

Increased

cortical

excitability,

indicative of

target

engagement.[1]

Not directly

compared in the

same study

using this

methodology.

Clinical Trial

(Healthy

Volunteers)

The increase in

cortical

excitability with

Tak-653 is

consistent with

its mechanism as

an AMPA

receptor

potentiator.[1]

Cognitive Effects

(Stroop Test)

Mixed effects:

0.5 mg dose

affected reaction

time and correct

responses, while

the 6 mg dose

did not show the

same effect.[1]

Known to cause

cognitive

disturbances.[13]

[14]

Clinical Trial

(Healthy

Volunteers)

The cognitive

effects of Tak-

653 appear to be

dose-dependent

and differ from

the more

consistent

cognitive

disruption seen

with ketamine.[1]

Experimental Protocols
Preclinical Assessment of Hyperlocomotion in Rats

Objective: To compare the effects of Tak-653 and ketamine on locomotor activity in rats, a

behavioral proxy for psychotomimetic side effects in humans.[12]

Subjects: Male Sprague-Dawley rats.

Methodology:

Animals were habituated to the locomotor activity chambers.

Tak-653 was administered sub-chronically for 6 days.[12]
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Ketamine was administered as a single intraperitoneal (i.p.) injection at a dose of 30

mg/kg.[12]

Locomotor activity was measured using an automated activity monitoring system that

tracks horizontal and vertical movements.

Data were collected and analyzed to compare the total distance traveled and the number

of rearing events between the different treatment groups.

Key Endpoint: A significant increase in locomotor activity (hyperlocomotion) is considered

indicative of potential psychotomimetic effects.[12]

Clinical Assessment of CNS Effects in Healthy
Volunteers

Objective: To measure the functional pharmacodynamic CNS effects of Tak-653 in healthy

individuals.[1][8]

Study Design: A randomized, double-blind, placebo-controlled, three-way crossover study.[8]

Participants: 24 healthy volunteers.[8]

Drug Administration: Single oral doses of placebo, Tak-653 0.5 mg, and Tak-653 6 mg.[8]

Assessments: A battery of tests known as "NeuroCart" was performed before dosing and at

3.5 and 4 hours post-dose. These tests included:

Body Sway (BS): To assess balance and postural stability.

Saccadic Peak Velocity (SPV): To measure the maximum speed of rapid eye movements.

Smooth Pursuit (SP): To evaluate the ability to track a moving object with the eyes.

Adaptive Tracking (AT): A task requiring continuous motor adjustment to a changing target.

Bowdle and Bond and Lader Visual Analogue Scales (B-VAS and BL-VAS): Subjective

scales to rate mood and feelings of alertness, contentment, and calmness.
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Stroop Test: To assess cognitive flexibility and executive function.[1]

Data Analysis: A mixed-model analysis of covariance (ANCOVA) was used with the pre-dose

measurement as a baseline covariate.[1]

Signaling Pathways and Mechanisms of Action
The distinct psychotomimetic profiles of Tak-653 and ketamine stem from their fundamentally

different mechanisms of action at the synaptic level.

Ketamine's Mechanism of Action
Ketamine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2][9]

Its psychotomimetic effects are thought to arise from the blockade of NMDA receptors on

GABAergic interneurons. This "disinhibition" leads to a surge in glutamate release, which then

non-selectively activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)

receptors and other downstream pathways, leading to altered perception and thought

processes.[15]
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Caption: Ketamine blocks NMDA receptors on GABA interneurons, leading to a glutamate

surge and subsequent psychotomimetic effects.

Tak-653's Mechanism of Action
Tak-653 is a positive allosteric modulator (PAM) of the AMPA receptor.[16] It does not directly

activate the receptor but enhances its function only when glutamate, the endogenous ligand, is
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present. This agonist-dependent mechanism allows Tak-653 to potentiate synaptic

transmission in a more physiologically regulated manner compared to the widespread, non-

selective activation caused by ketamine. This controlled enhancement of AMPA receptor

activity is thought to contribute to its antidepressant effects without overstimulating neural

circuits in a way that would produce psychotomimetic side effects.[16][17]
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Caption: Tak-653 potentiates AMPA receptor function in the presence of glutamate, leading to

therapeutic effects.

Summary and Conclusion
The available evidence from both preclinical and clinical studies indicates a significant

divergence in the psychotomimetic side effect profiles of Tak-653 and ketamine.

Ketamine's psychotomimetic effects are a consistent and dose-limiting aspect of its clinical

profile.[2][10] These effects are directly linked to its mechanism of action as a potent NMDA

receptor antagonist, which causes a disruptive surge in glutamate signaling.

Tak-653, in contrast, has been developed to avoid these effects. Its mechanism as a

selective AMPA receptor PAM with minimal direct agonist activity allows for a more controlled

enhancement of synaptic activity.[12][16] Preclinical data show a lack of hyperlocomotor

stimulation in rats, a key indicator of a reduced psychotomimetic potential.[12] Furthermore,

studies in healthy human volunteers have not reported euphoria or other significant

psychotomimetic symptoms, instead noting a psychostimulant-like profile on objective CNS

measures without adverse subjective effects.[1][8]
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In conclusion, the distinct pharmacological mechanisms of Tak-653 and ketamine result in

markedly different side effect profiles. While ketamine's therapeutic utility is hampered by its

psychotomimetic and dissociative properties, Tak-653 appears to achieve its therapeutic-like

effects, such as increased cortical excitability, with a significantly more favorable safety profile,

showing a low propensity for inducing psychotomimetic side effects. This positions Tak-653 as

a potentially safer alternative for the treatment of major depressive disorders.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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